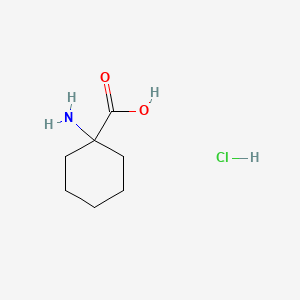

1-Aminocyclohexane-1-carboxylic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-aminocyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c8-7(6(9)10)4-2-1-3-5-7;/h1-5,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKXSYHXQSKWNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192780 | |

| Record name | 1-Amino-1-cyclohexanecarboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39692-17-6 | |

| Record name | Cyclohexanecarboxylic acid, 1-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39692-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocycloleucine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039692176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-1-cyclohexanecarboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminocyclohexane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOCYCLOLEUCINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0480546720 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 1-Aminocyclohexane-1-carboxylic acid Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclohexane-1-carboxylic acid hydrochloride is a synthetic, cyclic alpha-amino acid derivative.[1][2] As a hydrochloride salt, it exhibits enhanced aqueous solubility, making it suitable for a variety of biochemical applications.[1] Its rigid cyclohexane ring structure provides conformational constraint, a feature leveraged in peptide synthesis and drug design to create molecules with specific, stabilized conformations.[3] This guide provides a comprehensive overview of its core physicochemical and basic properties, relevant experimental protocols, and its applications in scientific research.

Physicochemical Properties

The fundamental properties of this compound and its corresponding free amino acid are summarized below. The hydrochloride salt form is typically supplied to improve handling and solubility.

| Property | Value | Source |

| IUPAC Name | 1-aminocyclohexane-1-carboxylic acid;hydrochloride | [1] |

| Synonyms | Homocycloleucine Hydrochloride | [4] |

| CAS Number | 39692-17-6 | [1][4][5] |

| Molecular Formula | C₇H₁₄ClNO₂ | [1][5] |

| Molecular Weight | 179.64 g/mol | [1][4][5] |

| Appearance | White to off-white crystalline powder (for free amino acid) | [][7] |

| Melting Point | >300 °C (for free amino acid) | [][7] |

| Solubility | Enhanced solubility in water as the hydrochloride salt.[1] Soluble in DMSO.[8] | [1][8] |

| pKa₁ (-COOH) | 2.65 (at 25°C, for free amino acid) | [7] |

| pKa₂ (-NH₃⁺) | 10.03 (at 25°C, for free amino acid) | [7] |

Acid-Base Properties and Equilibria

Like other amino acids, 1-Aminocyclohexane-1-carboxylic acid is an amphoteric molecule, capable of acting as both an acid and a base.[1] Its acidic character comes from the carboxylic acid group (-COOH), while its basic nature is derived from the amino group (-NH₂). In the hydrochloride salt form, both groups are protonated. The dissociation of these groups is characterized by two distinct pKa values.

-

pKa₁ = 2.65: This value corresponds to the dissociation of the proton from the carboxylic acid group. Below this pH, the molecule is predominantly in its cationic form.

-

pKa₂ = 10.03: This value represents the dissociation of the proton from the protonated amino group (-NH₃⁺). Above this pH, the molecule exists primarily in its anionic form.

Between pKa₁ and pKa₂, the molecule exists predominantly as a zwitterion, with a positively charged amino group and a negatively charged carboxylate group, resulting in a net neutral charge. The isoelectric point (pI), the pH at which the molecule has no net charge, can be calculated as the average of the two pKa values.

pI = (pKa₁ + pKa₂) / 2 = (2.65 + 10.03) / 2 = 6.34

The acid-base equilibrium is a fundamental logical relationship governing the molecule's behavior in solutions of varying pH.

Caption: Acid-base equilibrium of 1-Aminocyclohexane-1-carboxylic acid.

Experimental Protocols

Determination of pKa Values by Potentiometric Titration

This protocol outlines the standard method for determining the pKa values of an amino acid hydrochloride salt by titrating it with a strong base.[9][10]

Materials:

-

This compound

-

0.1 M Sodium Hydroxide (NaOH), standardized solution

-

Deionized water

-

pH meter with a combination electrode

-

Standard buffer solutions (pH 4.00, 7.00, 10.00)

-

50 mL burette, 100 mL beaker, magnetic stirrer, and stir bar

Methodology:

-

Preparation of Analyte: Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 0.05 M) in a 100 mL beaker with deionized water.

-

pH Meter Calibration: Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with 0.1 M NaOH above the beaker.

-

Initial pH: Record the initial pH of the amino acid solution.

-

Titration: Begin adding the NaOH solution in small, precise increments (e.g., 0.2-0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Data Collection: Continue the titration until the pH reaches approximately 12. It is crucial to add smaller increments near the equivalence points, where the pH changes most rapidly.

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

The curve will show two inflection points. The pH at the midpoint of the first buffer region (halfway to the first equivalence point) corresponds to pKa₁.

-

The pH at the midpoint of the second buffer region (halfway between the first and second equivalence points) corresponds to pKa₂.

-

Alternatively, the pKa values can be determined from the first derivative plot (ΔpH/ΔV vs. V), where the peaks correspond to the equivalence points. The pH at half the volume of each equivalence point gives the pKa.[11]

-

The following diagram illustrates the general workflow for this experimental protocol.

Caption: Experimental workflow for pKa determination via potentiometric titration.

Applications in Research and Drug Development

1-Aminocyclohexane-1-carboxylic acid is a valuable building block in medicinal chemistry and biochemical research.

-

Peptide Synthesis: Its conformationally restricted nature is used to enhance the stability of peptide structures, such as β-helical motifs.[][7] When incorporated into peptides, it can induce specific secondary structures and increase resistance to enzymatic degradation.

-

Drug Development Precursor: The compound serves as a precursor in the synthesis of more complex molecules with potential therapeutic applications.[1] Limited research suggests its utility in developing novel pharmaceutical compounds due to its unique structural properties.[1]

-

Biochemical Research: It is employed as a tool to study protein structure and function, with investigations into its interactions with proteins and enzymes through hydrogen bonding and hydrophobic interactions.[1]

References

- 1. Buy this compound | 39692-17-6 [smolecule.com]

- 2. 1-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 1366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Aminocyclohexanecarboxylic acid [myskinrecipes.com]

- 4. This compound | CAS 39692-17-6 [matrix-fine-chemicals.com]

- 5. scbt.com [scbt.com]

- 7. 1-Amino-1-cyclohexanecarboxylic acid | 2756-85-6 [chemicalbook.com]

- 8. 1-aminocyclohexane-1-carboxylic acid | CAS 2756-85-6 | Sun-shinechem [sun-shinechem.com]

- 9. sacbiotech.wordpress.com [sacbiotech.wordpress.com]

- 10. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 11. repository.stcloudstate.edu [repository.stcloudstate.edu]

An In-depth Technical Guide to 1-Aminocyclohexane-1-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Aminocyclohexane-1-carboxylic acid hydrochloride, a synthetic amino acid analog with significant applications in peptide and peptidomimetic design. Its constrained cyclic structure offers unique advantages in the development of novel therapeutics with enhanced stability and biological activity.

Chemical and Physical Properties

This compound is the hydrochloride salt of 1-Aminocyclohexane-1-carboxylic acid. The hydrochloride form enhances the compound's solubility in aqueous solutions, making it suitable for a variety of experimental conditions.[1] Below is a summary of its key chemical and physical properties.

| Identifier | Value |

| IUPAC Name | 1-aminocyclohexane-1-carboxylic acid;hydrochloride[1] |

| Synonyms | Homocycloleucine hydrochloride, 1-amino-1-cyclohexanecarboxylic acid hydrochloride, ACPC-HCl |

| CAS Number | 39692-17-6[1] |

| Molecular Formula | C₇H₁₄ClNO₂[1] |

| Molecular Weight | 179.64 g/mol [1] |

| Appearance | White to off-white crystalline powder[] |

| Melting Point | >300 °C (decomposes) (for free amino acid)[] |

| Solubility | The hydrochloride salt enhances solubility in water.[1] Soluble in DMSO. |

| Purity | Typically ≥ 98% (Titration) (for free amino acid)[] |

Table 1: Chemical and Physical Properties of this compound and its corresponding free amino acid.

Spectroscopic Data

The structural confirmation of 1-Aminocyclohexane-1-carboxylic acid is typically achieved through various spectroscopic methods. Below are the characteristic spectral data.

| Spectroscopy | Characteristic Features |

| ¹H NMR | Spectral data is available for the free amino acid. |

| ¹³C NMR | The carboxyl carbon typically appears in the 170-180 ppm region. |

| IR | Characteristic peaks for the amine (N-H), carboxylic acid (C=O and O-H), and alkane (C-H) functional groups are observed. |

| Mass Spec | The molecular ion peak corresponding to the free amino acid (m/z ≈ 143.19) can be observed. |

Table 2: Spectroscopic Data for 1-Aminocyclohexane-1-carboxylic acid.

Role in Drug Discovery and Peptide Design

1-Aminocyclohexane-1-carboxylic acid is classified as a constrained amino acid. Its cyclic structure imparts conformational rigidity to peptide backbones. This property is highly valuable in drug design for several reasons:

-

Enhanced Stability: Peptides incorporating this amino acid often exhibit increased resistance to enzymatic degradation, leading to a longer in vivo half-life.

-

Improved Potency: The constrained conformation can lock a peptide into its bioactive conformation, leading to higher binding affinity for its target receptor.

-

Receptor Selectivity: By restricting the conformational freedom, it is possible to design peptides that bind with high selectivity to a specific receptor subtype, reducing off-target effects.

While this compound does not have a direct signaling pathway, its incorporation into a peptide can significantly influence the peptide's interaction with its biological target. The following diagram illustrates a conceptual signaling pathway for a hypothetical therapeutic peptide containing this constrained amino acid.

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following is a representative protocol for the manual incorporation of this amino acid into a peptide sequence using Fmoc/tBu chemistry.

Materials:

-

Fmoc-protected 1-Aminocyclohexane-1-carboxylic acid

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIEA, NMM)

-

Cleavage cocktail (e.g., TFA/TIS/water)

-

Diethyl ether

-

RP-HPLC system for purification

Protocol:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with a 20% solution of piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Coupling:

-

Pre-activate the Fmoc-protected 1-Aminocyclohexane-1-carboxylic acid with a coupling reagent and a base in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours. Due to potential steric hindrance from the cyclic structure, a longer coupling time or a stronger coupling reagent may be necessary.

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: Remove the final Fmoc group from the N-terminus.

-

Cleavage and Side-Chain Deprotection: Treat the peptide-resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow

The following diagram illustrates a typical experimental workflow from peptide design to biological evaluation, incorporating 1-Aminocyclohexane-1-carboxylic acid.

Safety and Handling

This compound is an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1]

-

Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or in a fume hood.[3][4]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5]

-

Storage: Store in a cool, dry place in a tightly sealed container.

This guide is intended for research purposes only and should not be used for diagnostic or therapeutic applications.

References

An In-depth Technical Guide to the Structure and Synthesis of 1-Aminocyclohexane-1-carboxylic acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a detailed, experimentally validated synthesis route for 1-Aminocyclohexane-1-carboxylic acid hydrochloride. This non-proteinogenic α-amino acid is a valuable building block in medicinal chemistry and drug development, often utilized for its ability to introduce conformational constraints into peptide structures. This document outlines the well-established Strecker synthesis pathway, starting from cyclohexanone, followed by the conversion to its hydrochloride salt.

Chemical Structure and Identification

This compound is an alpha-amino acid featuring a cyclohexane ring attached to the α-carbon. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.[1]

Key Identifiers:

-

IUPAC Name: 1-aminocyclohexane-1-carboxylic acid;hydrochloride[1]

-

CAS Number: 39692-17-6[2]

-

SMILES: C1CCC(CC1)(C(=O)O)N.Cl[1]

The structure consists of a central quaternary carbon atom bonded to a primary amine group, a carboxylic acid group, and two methylene groups that are part of the cyclohexane ring. The hydrochloride salt is formed by the protonation of the primary amine.

Synthesis Pathway: The Strecker Synthesis

The most common and well-documented method for preparing 1-Aminocyclohexane-1-carboxylic acid is the Strecker synthesis. This robust, two-step method begins with the reaction of a ketone (cyclohexanone) with ammonia and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to yield the target amino acid.[3][4] The free amino acid is then converted to its hydrochloride salt.

The overall synthesis workflow is depicted below.

Caption: Overall workflow for the synthesis of 1-Aminocyclohexane-1-carboxylic acid HCl.

Experimental Protocols

The following protocols are based on established procedures and provide a reliable method for the laboratory-scale synthesis of the target compound.

Step 1: Synthesis of 1-Aminocyclohexanecarbonitrile

This step involves the one-pot reaction of cyclohexanone with sodium cyanide and ammonium chloride.

Experimental Protocol:

-

A 1-liter, three-necked flask is equipped with a mechanical stirrer and a thermometer.

-

A solution of sodium cyanide (54 g, 1.1 mol) in 150 mL of water is added to the flask and cooled to 10-15°C in an ice-salt bath.

-

A solution of ammonium chloride (60 g, 1.1 mol) in 200 mL of water is added, followed by 150 mL of concentrated aqueous ammonia.

-

While maintaining the temperature at 30-35°C, cyclohexanone (98 g, 1.0 mol) is added dropwise over 2.5 hours with vigorous stirring.

-

After the addition is complete, the ice bath is removed, and the mixture is stirred for an additional 3 hours.

-

The oily layer containing the aminonitrile is separated. The aqueous layer is extracted three times with 50 mL portions of benzene.

-

The original oil and the benzene extracts are combined, washed with 50 mL of 50% saturated sodium chloride solution, and dried over anhydrous sodium sulfate.

-

The benzene is removed by distillation under reduced pressure to yield the crude 1-aminocyclohexanecarbonitrile.

| Parameter | Value |

| Starting Material | Cyclohexanone |

| Key Reagents | NaCN, NH₄Cl, Aqueous NH₃ |

| Stoichiometry (mol) | 1.0 (Ketone) : 1.1 (NaCN) : 1.1 (NH₄Cl) |

| Temperature | 30-35°C |

| Reaction Time | 5.5 hours |

| Reported Yield | 105-112 g (85-90%) |

| Product | 1-Aminocyclohexanecarbonitrile |

Table 1: Quantitative data for the synthesis of 1-Aminocyclohexanecarbonitrile.

Step 2: Hydrolysis to 1-Aminocyclohexane-1-carboxylic Acid

The aminonitrile intermediate is hydrolyzed using concentrated hydrochloric acid to yield the free amino acid.

Experimental Protocol:

-

The crude 1-aminocyclohexanecarbonitrile (105 g, approx. 0.85 mol) is placed in a 2-liter round-bottomed flask.

-

400 mL of concentrated hydrochloric acid is added, and the mixture is refluxed for 3 hours.

-

The solution is then concentrated to dryness under reduced pressure.

-

The residue is dissolved in 200 mL of water and again concentrated to dryness to remove excess HCl.

-

The solid residue is dissolved in 300 mL of water. The solution is heated, and concentrated aqueous ammonia is added until the solution is just alkaline to litmus paper.

-

The solution is cooled in an ice bath for several hours to allow for crystallization.

-

The precipitated 1-Aminocyclohexane-1-carboxylic acid is collected by filtration, washed with a small amount of cold water, and dried.

| Parameter | Value |

| Starting Material | 1-Aminocyclohexanecarbonitrile |

| Key Reagent | Concentrated HCl |

| Condition | Reflux |

| Reaction Time | 3 hours |

| Reported Yield | 90-95 g (75-79% from nitrile) |

| Product | 1-Aminocyclohexane-1-carboxylic acid |

Table 2: Quantitative data for the hydrolysis to 1-Aminocyclohexane-1-carboxylic acid.

Step 3: Conversion to Hydrochloride Salt

The final step involves the conversion of the free amino acid to its hydrochloride salt to improve handling and solubility. This is typically a high-yield, often quantitative, process.

Experimental Protocol:

-

The dry 1-Aminocyclohexane-1-carboxylic acid (e.g., 14.3 g, 0.1 mol) is suspended in 200 mL of anhydrous diethyl ether in a flask equipped with a magnetic stirrer and a gas inlet tube.

-

Anhydrous hydrogen chloride gas is bubbled through the stirred suspension.[2][5] (Alternatively, a solution of HCl in an anhydrous solvent like dioxane or isopropanol can be added dropwise).[5]

-

The precipitation of the hydrochloride salt is typically immediate.[2]

-

The gas flow is continued until the suspension is saturated.

-

The solid product is collected by filtration, washed with fresh anhydrous diethyl ether, and dried under vacuum.

| Parameter | Value |

| Starting Material | 1-Aminocyclohexane-1-carboxylic acid |

| Key Reagent | Anhydrous Hydrogen Chloride (gas) |

| Solvent | Anhydrous Diethyl Ether |

| Temperature | Room Temperature |

| Expected Yield | >95% (often quantitative) |

| Product | 1-Aminocyclohexane-1-carboxylic acid HCl |

Table 3: Quantitative data for the formation of the Hydrochloride Salt.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 1-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 1366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]

Homocycloleucine Hydrochloride: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocycloleucine hydrochloride, also known as 1-Aminocyclohexane-1-carboxylic acid hydrochloride, is a cyclic alpha-amino acid derivative.[1][2] Its structure, featuring a cyclohexane ring, provides a unique conformational rigidity compared to linear amino acids.[1] This compound serves as a valuable building block in medicinal chemistry and pharmaceutical development, particularly in the synthesis of peptides and other bioactive molecules where specific structural constraints are desired.[1] The hydrochloride salt form enhances its aqueous solubility, making it more amenable for use in various biochemical applications.[1] This technical guide provides a detailed overview of the known physical and chemical properties of Homocycloleucine hydrochloride, along with general experimental protocols for their determination.

Core Physical and Chemical Properties

The fundamental physicochemical properties of Homocycloleucine hydrochloride are summarized below. These parameters are crucial for its handling, formulation, and application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO₂·HCl | [3] |

| C₇H₁₄ClNO₂ | [4] | |

| Molecular Weight | 179.64 g/mol | [3] |

| CAS Number | 39692-17-6 | [2] |

| Appearance | White crystalline powder (inferred from related compounds) | [5] |

| Stereochemistry | Achiral | [3] |

| Solubility | The hydrochloride salt form enhances its solubility in water. Being a polar molecule due to the amino and carboxylic acid groups, it is expected to be more soluble in polar solvents like water and less soluble in non-polar organic solvents.[1][5] |

Experimental Protocols

Standardized methods are employed to determine the physicochemical properties of compounds like Homocycloleucine hydrochloride. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the dry Homocycloleucine hydrochloride powder is packed into a capillary tube.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the apparatus, and the temperature is gradually increased. The temperature range from which the substance starts to melt until it becomes completely liquid is recorded as the melting point.

Solubility Assessment

Determining the solubility of a compound in various solvents is essential for its application in solution-based assays and formulations.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, DMSO, hexane) are chosen.

-

Procedure: An excess amount of Homocycloleucine hydrochloride is added to a known volume of each solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy, HPLC, or by gravimetric analysis after solvent evaporation.

Stability Analysis

Assessing the stability of a compound under various conditions is crucial for determining its shelf-life and appropriate storage conditions.

Methodology:

-

Stress Conditions: Samples of Homocycloleucine hydrochloride are subjected to various stress conditions, including elevated temperature, humidity, and light exposure.

-

Time Points: Aliquots of the stressed samples are collected at predefined time intervals.

-

Analysis: The purity and degradation of the compound are assessed at each time point using a stability-indicating analytical method, typically HPLC. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

Biological Context and Applications

Homocycloleucine hydrochloride is primarily utilized as a synthetic building block in pharmaceutical research.[1] Its rigid cyclic structure is incorporated into peptide chains to induce specific conformations and enhance stability.[1] While a specific signaling pathway directly involving Homocycloleucine hydrochloride is not well-documented, its role in peptide synthesis is significant for drug design and development. It may interact with biomolecules such as proteins and enzymes, potentially acting as a substrate or inhibitor.[1]

Logical Workflow: Role in Peptide Synthesis

The following diagram illustrates the general workflow of how Homocycloleucine hydrochloride is incorporated into a peptide chain, a fundamental process in the development of peptide-based therapeutics.

Caption: General workflow for peptide synthesis using Homocycloleucine HCl.

References

Unraveling the Enigmatic Role of 1-Aminocyclohexane-1-carboxylic Acid Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the biochemical applications and structural significance of 1-aminocyclohexane-1-carboxylic acid hydrochloride. While a classical pharmacological mechanism of action remains to be fully elucidated, this document explores its pivotal role as a synthetic building block in medicinal chemistry, particularly in the design of conformationally constrained peptides.

Executive Summary

This compound is a cyclic α-amino acid derivative that has garnered interest in the field of peptide and protein chemistry.[1][2] Unlike its smaller cyclic analogues, such as 1-aminocyclopropane-1-carboxylic acid (ACPC) and 1-aminocyclobutane-1-carboxylic acid (ACBC), which have well-documented interactions with the N-methyl-D-aspartate (NMDA) receptor, the intrinsic mechanism of action for the cyclohexane derivative is not clearly defined in existing literature. Instead, its primary utility lies in its incorporation into peptide backbones to induce specific secondary structures, thereby influencing the stability and biological activity of these peptides.[][4] This guide will synthesize the available data on its physicochemical properties, its application in peptide synthesis, and the observed pharmacological outcomes when integrated into bioactive peptides.

Physicochemical Properties

The hydrochloride salt of 1-aminocyclohexane-1-carboxylic acid enhances its solubility in aqueous solutions, making it suitable for a variety of biochemical applications.[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄ClNO₂ | [2] |

| Molecular Weight | ~180 Da | [2] |

| Appearance | White to off-white crystalline powder | [] |

| Melting Point | >300 °C | [] |

| Storage | 2-8 °C | [] |

Role in Peptide Conformation and Stability

The primary application of 1-aminocyclohexane-1-carboxylic acid is as a tool to create peptides with restricted conformations.[4] The cyclohexane ring introduces steric hindrance that limits the rotational freedom of the peptide backbone, forcing it to adopt specific secondary structures such as β-turns.[4] This conformational rigidity is a valuable asset in drug design for several reasons:

-

Enhanced Stability: By locking a peptide into its bioactive conformation, the molecule can exhibit increased resistance to enzymatic degradation.

-

Improved Receptor Binding: A pre-organized conformation can lead to a higher affinity and selectivity for the target receptor.

-

Increased Bioavailability: Enhanced stability can contribute to a longer half-life in vivo.

Caption: Role of 1-Aminocyclohexane-1-carboxylic Acid in Peptide Drug Design.

Applications in Modulating Biological Activity

While a direct mechanism of action for this compound is not established, its incorporation into known bioactive peptides has been shown to modulate their pharmacological properties.

Arginine Vasopressin (AVP) Analogues

Studies have described the synthesis and pharmacological properties of arginine vasopressin (AVP) analogues where 1-aminocyclohexane-1-carboxylic acid was substituted at position 2 or 3. These substitutions were performed to investigate the impact of conformational restriction on the pressor, antidiuretic, and uterotonic activities of AVP.

Bradykinin Analogues

Similarly, this constrained amino acid has been introduced into bradykinin antagonists. The goal of these modifications is to reduce the flexibility of the peptide, thereby forcing the backbone and side chains into specific orientations to enhance antagonistic activity at the B2 receptor.

Melanocortin Receptor Agonists

A derivative, 1-amino-4-phenylcyclohexane-1-carboxylic acid, has been used to develop potent and selective agonists for the human melanocortin-4 receptor (hMC4R).[5] This highlights the potential of using the cyclohexane scaffold to design receptor-specific ligands.[5]

Experimental Protocols

The primary experimental application of 1-aminocyclohexane-1-carboxylic acid is in solid-phase peptide synthesis (SPPS). Below is a generalized workflow for its incorporation into a peptide chain.

Caption: Generalized Workflow for Peptide Synthesis with 1-Aminocyclohexane-1-carboxylic Acid.

Detailed Steps:

-

Resin Preparation: A solid support resin, typically functionalized with a linker, is used as the starting material.

-

Deprotection: The protecting group (e.g., Fmoc or Boc) on the terminal amino acid of the growing peptide chain is removed.

-

Coupling: The 1-aminocyclohexane-1-carboxylic acid, with its amino group protected and its carboxyl group activated, is added to the reaction vessel. Coupling reagents (e.g., HBTU, HATU) are used to facilitate the formation of the peptide bond.

-

Washing: The resin is washed to remove unreacted amino acids and coupling reagents.

-

Repeat Cycle: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Purification and Analysis: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Conclusion and Future Directions

This compound is a specialized amino acid with a significant, albeit indirect, role in pharmacology and drug discovery. Its primary "mechanism of action" is structural; it serves as a potent tool for inducing conformational rigidity in peptides. This property has been leveraged to enhance the stability and modulate the biological activity of various peptide-based drug candidates.

Future research should aim to investigate the potential for direct pharmacological activity of this compound and its simple derivatives. Screening against a broad range of receptors, enzymes, and ion channels could reveal novel biological targets and potentially open new avenues for its therapeutic application beyond its current use in peptide chemistry. Furthermore, a more detailed understanding of how the cyclohexane ring's conformation influences peptide structure and function will continue to inform the rational design of next-generation peptide therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 39692-17-6 [smolecule.com]

- 4. Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Role of 1-Aminocyclohexane-1-carboxylic Acid Hydrochloride: A Technical Guide for Researchers

A notable distinction exists in the scientific literature between the biological activities of 1-Aminocyclohexane-1-carboxylic acid hydrochloride and its smaller cyclic counterpart, 1-aminocyclopropanecarboxylic acid (ACPC). While the latter is a well-documented ligand at the NMDA receptor, current research indicates that this compound's primary significance lies in its application as a synthetic building block in pharmaceutical and biochemical research, rather than possessing intrinsic biological activity of its own.

This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known applications and biological relevance of this compound, drawing a clear distinction from the pharmacologically active ACPC.

Physicochemical Properties and Primary Applications

This compound, a derivative of cyclohexanecarboxylic acid, is an alpha-amino acid.[1] Its hydrochloride salt form enhances its solubility in aqueous solutions, making it amenable for use in various biochemical applications.[1] The primary utility of this compound is in the synthesis of more complex molecules, particularly peptides and peptidomimetics.[1][2][][4][5] The rigid cyclohexane ring structure imparts conformational constraints, a valuable attribute in the design of molecules with specific three-dimensional shapes to modulate biological interactions.[5]

Biological Activity of a Derivative: An Antimicrobial Peptide

While direct evidence for the biological activity of this compound is limited, its incorporation into a synthetic antimicrobial peptide (AMP) has demonstrated significant biological effects. A study detailed the synthesis and evaluation of a peptide, Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide, where A6c represents 1-aminocyclohexane carboxylic acid. This synthetic AMP exhibited inhibitory activity against a range of drug-resistant bacterial strains.[6]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentrations (MICs) for the synthetic AMP are summarized in the table below.

| Bacterial Strain | Minimum Inhibitory Concentration (µM) |

| Staphylococcus aureus | 10.9 - 43 |

| Acinetobacter baumannii | 10.9 - 43 |

| Klebsiella pneumoniae | 10.9 - 43 |

| Pseudomonas aeruginosa | 10.9 - 43 |

| Enterobacter aerogenes | 10.9 - 43 |

| Enterococcus faecium | 10.9 - 43 |

| (Data sourced from a 2015 study on a synthetic antimicrobial peptide incorporating 1-aminocyclohexane carboxylic acid)[6] |

Experimental Protocols: Characterization of the Antimicrobial Peptide

To understand the mechanism of action of the aforementioned AMP, spectroscopic investigations were conducted to observe its interaction with membrane model systems.[6]

Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the conformational changes of the AMP upon binding to micelles and phospholipid small unilamellar vesicles (SUVs).

-

Methodology:

-

The peptide was synthesized and purified.

-

CD and 2D-¹H NMR experiments were performed on the AMP in the presence of sodium dodecyl sulfate (SDS) and dodecylphosphocholine (DPC) micelles.

-

Further CD investigations were carried out with the AMP in the presence of three types of phospholipid SUVs: POPC, 4:1 POPC/POPG, and 60% POPE/21%POPG/19%POPC.

-

CD spectra were also recorded in the presence of SUVs composed of lipopolysaccharides (LPS) isolated from P. aeruginosa, K. pneumoniae, and Escherichia coli.

-

-

Findings: The AMP adopts conformations with varying percentages of helical and random coil structures upon binding to micelles.[6] Interactions with phospholipid SUVs showed a different conformational diversity compared to micelles, suggesting distinct conformations when bound to the surface versus inserted into the lipid bilayer.[6] In the presence of bacterial LPS, the AMP exhibited characteristics of various helical conformations.[6]

Experimental workflow for the conformational analysis of the antimicrobial peptide.

A Point of Comparison: The Biological Activity of 1-Aminocyclopropanecarboxylic Acid (ACPC)

In contrast to the cyclohexane derivative, 1-aminocyclopropanecarboxylic acid (ACPC) is a well-characterized neuroactive compound. It acts as a partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[7] This interaction can either potentiate or inhibit NMDA receptor function depending on the ambient concentrations of the full agonists, glutamate and glycine. This activity gives ACPC a range of pharmacological effects, including neuroprotective properties.[7]

References

- 1. Buy this compound | 39692-17-6 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-Aminocyclohexanecarboxylic acid [myskinrecipes.com]

- 6. Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Aminocyclopropane-carboxylic acid reduces NMDA-induced hippocampal neurodegeneration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Aminocyclohexane-1-carboxylic Acid Hydrochloride: A Technical Guide to its Role as a Non-Metabolizable Amino Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminocyclohexane-1-carboxylic acid hydrochloride (ACHC) is a synthetic, non-metabolizable cyclic amino acid analog. Its structural similarity to natural large neutral amino acids (LNAAs) allows it to act as a competitive inhibitor of amino acid transport systems, most notably the L-type amino acid transporter 1 (LAT1). This property makes ACHC a valuable research tool for studying the physiological and pathological roles of amino acid transport. By selectively blocking the uptake of essential amino acids, ACHC can be used to investigate the downstream cellular consequences of amino acid deprivation, including effects on cell growth, proliferation, and signaling pathways. This technical guide provides an in-depth overview of ACHC, including its mechanism of action, quantitative data on its transport kinetics, detailed experimental protocols for its use, and a discussion of its applications in research, particularly in neuroscience and oncology.

Introduction

Amino acids are fundamental for a myriad of cellular processes, including protein synthesis, energy metabolism, and the production of signaling molecules. The transport of amino acids across cell membranes is a tightly regulated process mediated by a variety of transporter proteins. Among these, the L-type amino acid transporter 1 (LAT1), also known as solute carrier family 7 member 5 (SLC7A5), is of particular interest due to its overexpression in various cancers and its crucial role in transporting large neutral amino acids across the blood-brain barrier.

1-Aminocyclohexane-1-carboxylic acid (ACHC) is a synthetic amino acid analog that is not metabolized by cells. Its rigid cyclic structure mimics that of natural LNAAs, allowing it to be recognized and transported by amino acid transporters like LAT1. However, once inside the cell, it is not incorporated into proteins or further metabolized, leading to its accumulation and competitive inhibition of the transport of natural amino acids. This characteristic makes ACHC an invaluable tool for researchers to probe the function and importance of amino acid transport in various physiological and pathological contexts.

Mechanism of Action: Competitive Inhibition of Amino Acid Transport

The primary role of this compound in a research setting is as a competitive inhibitor of neutral amino acid transport. It specifically targets transporters that recognize large neutral amino acids, with a notable interaction with the LAT1 transporter.

The mechanism of competitive inhibition by ACHC can be summarized as follows:

-

Binding to the Transporter: ACHC, due to its structural resemblance to endogenous LNAAs like leucine and phenylalanine, binds to the active site of the LAT1 transporter on the cell membrane.

-

Competition with Natural Substrates: This binding is reversible and in direct competition with the binding of natural LNAAs. The extent of inhibition depends on the relative concentrations of ACHC and the natural substrates.

-

No Translocation or Metabolism: While ACHC is transported into the cell, it is not a substrate for subsequent metabolic pathways. Its accumulation within the cell does not contribute to any known signaling cascade directly.

-

Induction of Amino Acid Starvation: By occupying the transporter, ACHC effectively reduces the intracellular concentration of essential amino acids. This induced amino acid deprivation triggers a variety of cellular stress responses.

The downstream effects of this induced amino acid starvation are the primary focus of research utilizing ACHC. These effects can include:

-

Inhibition of Protein Synthesis: A deficit in essential amino acids leads to a global downregulation of protein translation.[1][2]

-

Cell Cycle Arrest: Cells may arrest in the G0/G1 phase of the cell cycle due to the lack of necessary building blocks for proliferation.[3]

-

Activation of Nutrient-Sensing Pathways: The cellular stress caused by amino acid deprivation can activate signaling pathways such as the mTORC1 and the amino acid response (AAR) pathways.[2][4][5]

-

Suppression of Cancer Cell Growth and Metastasis: In cancer cells that are highly dependent on LAT1 for their nutrient supply, inhibition by ACHC or other LAT1 inhibitors can lead to reduced proliferation, migration, and invasion.[6]

Quantitative Data

The following tables summarize the available quantitative data for the transport and inhibition kinetics of 1-Aminocyclohexane-1-carboxylic acid.

Table 1: Kinetic Parameters for 1-Aminocyclohexane-1-carboxylic Acid Transport Across the Blood-Brain Barrier in Rats [1]

| Parameter | Value | Unit | Brain Region |

| Vmax (Maximum transport rate) | 9.7 x 10⁻⁴ | µmol/s/g | Frontal Cortex |

| Km (Michaelis-Menten constant) | 0.054 | µmol/mL | Frontal Cortex |

| KD (Nonsaturable uptake constant) | 1.0 x 10⁻⁴ | mL/s/g | Frontal Cortex |

Table 2: Inhibition of [¹¹C]ACHC Uptake in Human Brain by Phenylalanine

| Condition | Influx Rate Constant (K₁) | Unit |

| Baseline (Fasting) | 0.036 ± 0.002 | mL/g/min |

| Post-Phenylalanine (100 mg/kg) | 0.019 ± 0.004 | mL/g/min |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Situ Brain Perfusion in Rats to Study Blood-Brain Barrier Transport

This protocol is adapted from the methodology used to determine the kinetic parameters of ACHC transport across the blood-brain barrier.[1][7][8]

Objective: To measure the transport of radiolabeled ACHC across the blood-brain barrier in an anesthetized rat.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Pentobarbital sodium (anesthetic)

-

Perfusion fluid (e.g., bicarbonate-buffered saline) containing a known concentration of radiolabeled ACHC (e.g., [¹⁴C]ACHC or [³H]ACHC) and a vascular space marker (e.g., [³H]inulin or [¹⁴C]sucrose).

-

Infusion pump

-

Surgical instruments for cannulation

-

Scintillation counter and vials

Procedure:

-

Anesthesia: Anesthetize the rat with an intraperitoneal injection of pentobarbital sodium. Confirm deep anesthesia by the absence of a pedal withdrawal reflex.

-

Surgical Preparation:

-

Make a midline incision in the neck to expose the trachea and carotid arteries.

-

Cannulate the trachea to ensure a clear airway.

-

Ligate the external carotid artery and its branches on the side of perfusion.

-

Insert a catheter into the common carotid artery, pointing towards the brain.

-

-

Perfusion:

-

Begin the infusion of the pre-warmed (37°C) perfusion fluid containing radiolabeled ACHC at a constant flow rate (e.g., 10 mL/min).

-

Simultaneously, sever the jugular veins to allow for drainage of the perfusate.

-

Continue the perfusion for a short, defined period (e.g., 30-60 seconds).

-

-

Sample Collection and Analysis:

-

At the end of the perfusion period, decapitate the animal.

-

Rapidly dissect the brain and specific brain regions of interest.

-

Homogenize the brain tissue samples.

-

Determine the amount of radiolabeled ACHC and the vascular space marker in the tissue homogenates and an aliquot of the perfusion fluid using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the brain uptake of ACHC by subtracting the amount of tracer in the vascular space from the total amount in the tissue.

-

The unidirectional transfer constant (Kin) can be calculated using the equation: Kin = (Amount of ACHC in brain) / (Integral of arterial concentration over time).

-

By varying the concentration of unlabeled ACHC in the perfusate, the kinetic parameters Vmax and Km can be determined using Michaelis-Menten kinetics.

-

In Vitro Amino Acid Transport Inhibition Assay

This protocol describes a general method for assessing the inhibitory effect of ACHC on amino acid transport in a cell culture system.

Objective: To determine the inhibitory potency (e.g., IC50) of ACHC on the transport of a specific radiolabeled amino acid in a chosen cell line.

Materials:

-

Cell line of interest (e.g., a cancer cell line overexpressing LAT1, such as MCF-7 or PC-3)

-

Cell culture medium and supplements

-

Radiolabeled amino acid (e.g., [³H]Leucine or [¹⁴C]Phenylalanine)

-

This compound (ACHC)

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation counter and vials

Procedure:

-

Cell Culture: Seed the cells in a multi-well plate (e.g., 24-well plate) and grow them to confluence.

-

Preparation for Uptake:

-

Aspirate the culture medium and wash the cells twice with pre-warmed (37°C) uptake buffer.

-

Pre-incubate the cells with uptake buffer for a short period (e.g., 15-30 minutes) at 37°C to deplete intracellular amino acids.

-

-

Inhibition and Uptake:

-

Prepare solutions of ACHC at various concentrations in uptake buffer.

-

Aspirate the pre-incubation buffer and add the ACHC solutions to the respective wells.

-

Immediately add the radiolabeled amino acid at a fixed concentration to all wells.

-

Incubate for a short, defined time (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

-

Termination of Uptake:

-

Rapidly aspirate the uptake solution.

-

Wash the cells three times with ice-cold uptake buffer to stop the transport process and remove extracellular radiolabel.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes.

-

Transfer the lysate from each well to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the protein concentration in each well to normalize the uptake data.

-

Plot the percentage of inhibition of radiolabeled amino acid uptake as a function of the ACHC concentration.

-

Calculate the IC50 value, which is the concentration of ACHC that inhibits 50% of the specific uptake of the radiolabeled amino acid.

-

Visualizations

Signaling Consequences of LAT1 Inhibition

The following diagram illustrates the downstream cellular effects resulting from the inhibition of the LAT1 transporter by this compound.

Caption: Downstream effects of LAT1 inhibition by ACHC.

Experimental Workflow: In Vitro Competitive Inhibition Assay

This diagram outlines the key steps in an in vitro assay to determine the competitive inhibition of amino acid transport by ACHC.

Caption: Workflow for an in vitro inhibition assay.

Logical Relationship: Competitive Inhibition at the Transporter Site

This diagram illustrates the principle of competitive inhibition where both the substrate and the inhibitor vie for the same binding site on the transporter.

Caption: Competitive inhibition at the transporter level.

Applications in Research and Drug Development

The utility of this compound as a research tool stems from its ability to induce a state of controlled amino acid deprivation. This has led to its application in several key areas of biomedical research.

-

Neuroscience: ACHC has been instrumental in studying the transport of large neutral amino acids across the blood-brain barrier.[1] Understanding the kinetics of this transport is crucial for the development of drugs that need to enter the central nervous system. Radiolabeled ACHC, such as [¹¹C]ACHC, can be used in positron emission tomography (PET) to non-invasively study the in vivo activity of the L-type amino acid transporter in the human brain.

-

Oncology: Cancer cells often exhibit a high rate of proliferation and metabolic activity, leading to an increased demand for amino acids. Many cancers upregulate LAT1 expression to meet this demand. By inhibiting LAT1, ACHC can be used as a tool to:

-

Investigate the dependence of specific cancer types on external sources of essential amino acids.

-

Study the downstream signaling pathways that are activated in response to amino acid starvation in cancer cells.[2][3]

-

Explore the potential of LAT1 inhibition as a therapeutic strategy. While ACHC itself is not a therapeutic agent, it serves as a valuable compound for preclinical studies to validate LAT1 as a drug target.[6]

-

-

Metabolic Studies: As a non-metabolizable amino acid, ACHC can be used to dissect the role of amino acid transport from subsequent metabolic processes. This allows researchers to isolate and study the effects of transport inhibition without the confounding variables of altered intracellular metabolism of the analog itself.

Limitations and Considerations

While a valuable research tool, it is important to be aware of the limitations of this compound:

-

Specificity: While ACHC has a high affinity for the L-type amino acid transport system, it may also interact with other neutral amino acid transporters. The specific transporters affected and the degree of inhibition may vary between cell types and tissues.

-

In Vivo Use: The systemic administration of ACHC can have widespread effects due to the ubiquitous nature of amino acid transporters. Therefore, localized delivery methods or careful interpretation of results from systemic administration are necessary.

-

Indirect Effects: The cellular effects observed after treatment with ACHC are primarily due to the induced amino acid starvation and not a direct action of the molecule itself on signaling pathways.

Conclusion

This compound is a powerful and specific tool for the study of neutral amino acid transport and the cellular consequences of its inhibition. Its non-metabolizable nature allows for the targeted investigation of transport processes and the downstream effects of amino acid deprivation. For researchers in neuroscience, oncology, and metabolism, ACHC provides a means to explore the critical role of amino acid homeostasis in health and disease, and to validate amino acid transporters as potential therapeutic targets. The experimental protocols and data provided in this guide serve as a resource for the effective application of this important research compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacologic inhibition of LAT1 predominantly suppresses transport of large neutral amino acids and downregulates global translation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of amino acid transporter LAT1 in cancer cells suppresses G0/G1-S transition by downregulating cyclin D1 via p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amino Acid Starvation Has Opposite Effects on Mitochondrial and Cytosolic Protein Synthesis | PLOS One [journals.plos.org]

- 5. ahajournals.org [ahajournals.org]

- 6. Inhibition of cancer-type amino acid transporter LAT1 suppresses B16-F10 melanoma metastasis in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Whole Rat Fixation Via Transcardial Perfusion [protocols.io]

An In-depth Technical Guide to 1-Aminocyclohexane-1-carboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclohexane-1-carboxylic acid hydrochloride, a cyclic amino acid derivative, is a versatile compound with significant applications in medicinal chemistry and biochemical research. Also known by its common name, cycloleucine hydrochloride, this molecule serves as a crucial building block in the synthesis of peptidomimetics and other complex organic structures. Its rigid cyclohexane framework imparts conformational constraints, making it a valuable tool in the design of peptides with specific secondary structures.[1][2]

From a biological standpoint, 1-aminocyclohexane-1-carboxylic acid exhibits notable activity as an antagonist of the N-methyl-D-aspartate (NMDA) receptor and as an inhibitor of S-adenosylmethionine (SAM) mediated methylation processes.[3][4] These properties have led to its investigation in the context of neurological disorders and cancer research, where it can modulate key signaling pathways related to cell growth, proliferation, and apoptosis. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, biological activities, and experimental protocols related to this compound, serving as a resource for researchers in drug discovery and development.

Chemical Properties

This compound is a white to off-white crystalline powder.[5] Its hydrochloride salt form enhances its solubility in aqueous solutions, a desirable characteristic for many biological assays and pharmaceutical formulations.[6] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄ClNO₂ | [6][7] |

| Molecular Weight | 179.64 g/mol | [6][7] |

| Melting Point | >300 °C | [5][8] |

| Boiling Point | 272.3 °C at 760 mmHg (for free amino acid) | [5] |

| Density | 1.148 g/cm³ (for free amino acid) | [5] |

| pKa | pK1: 2.65; pK2: 10.03 (at 25°C for free amino acid) | [8] |

| Solubility | Soluble in water. | [6][9] |

| Appearance | White to off-white crystalline powder | [5] |

| CAS Number | 39692-17-6 | [6][7] |

| IUPAC Name | 1-aminocyclohexane-1-carboxylic acid;hydrochloride | [6][7] |

Synthesis of this compound

The synthesis of 1-aminocyclohexane-1-carboxylic acid can be achieved through several established organic chemistry reactions, most notably the Bucherer-Bergs and Strecker syntheses. These methods typically start from cyclohexanone.

Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction is a multicomponent reaction that produces hydantoins from a carbonyl compound, ammonium carbonate, and a cyanide source. The resulting hydantoin is then hydrolyzed to yield the amino acid.

Experimental Protocol: Bucherer-Bergs Synthesis

-

Hydantoin Formation: In a pressure vessel, combine cyclohexanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq) in a 1:1 mixture of ethanol and water.

-

Seal the vessel and heat the mixture to 80-100°C for 6-8 hours with stirring.

-

Cool the reaction mixture to room temperature and then acidify with hydrochloric acid to precipitate the 5,5-pentamethylenehydantoin.

-

Filter the precipitate, wash with cold water, and dry. Recrystallize from ethanol/water if necessary.

-

Hydrolysis: Reflux the hydantoin intermediate with a strong acid (e.g., 6M HCl) or a strong base (e.g., 25% NaOH) until hydrolysis is complete (monitored by TLC).

-

Isolation: If acid hydrolysis is used, cool the solution and neutralize with a base to precipitate the free amino acid. If base hydrolysis is used, acidify to precipitate the amino acid.

-

Filter the product, wash with cold water, and dry.

-

Hydrochloride Salt Formation: Dissolve the free amino acid in a minimal amount of hot water and add a slight excess of concentrated hydrochloric acid. Cool the solution to induce crystallization of the hydrochloride salt. Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Strecker Synthesis

The Strecker synthesis is another method for producing α-amino acids. It involves the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

Experimental Protocol: Strecker Synthesis

-

α-Aminonitrile Formation: In a suitable solvent (e.g., aqueous ammonia or a mixture of water and ethanol), dissolve cyclohexanone (1.0 eq) and ammonium chloride (1.2 eq).

-

To this solution, add a solution of potassium cyanide (1.2 eq) in water dropwise while maintaining the temperature below 20°C.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Extract the α-aminonitrile product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aminonitrile.

-

Hydrolysis and Salt Formation: Add concentrated hydrochloric acid to the crude aminonitrile and reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the this compound.

-

Filter the solid product, wash with a small amount of cold acetone, and dry under vacuum.

Biological Activity and Applications

This compound and its parent compound, cycloleucine, have been investigated for a range of biological activities, primarily centered around their roles as a receptor antagonist and an enzyme inhibitor.

NMDA Receptor Antagonism

Cycloleucine acts as a competitive antagonist at the glycine binding site of the NMDA receptor.[3][6] This receptor is a crucial component of excitatory neurotransmission in the central nervous system, and its modulation has therapeutic implications for a variety of neurological and psychiatric disorders.

| Parameter | Value | Target | Reference |

| Kᵢ | 600 µM | NMDA receptor associated glycine receptor | [3][6] |

Experimental Protocol: NMDA Receptor Binding Assay (Competitive Radioligand Binding)

-

Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex by homogenization in a buffered sucrose solution followed by differential centrifugation.

-

Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: Use a radiolabeled antagonist that binds to the glycine site of the NMDA receptor (e.g., [³H]CGP 39653).

-

Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

-

Equilibration: Allow the binding to reach equilibrium by incubating for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 4°C).

-

Separation: Rapidly separate the bound and free radioligand by filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation.

Inhibition of S-adenosylmethionine (SAM) Synthesis

Cycloleucine is a known inhibitor of methionine adenosyltransferase (MAT), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM).[4][10][11] SAM is the primary methyl group donor in numerous biological methylation reactions, including DNA, RNA, and protein methylation. Inhibition of SAM synthesis can thus have profound effects on cellular processes.

| Parameter | Value | Cell Line | Exposure Time | Reference |

| IC₅₀ (SAM synthesis inhibition) | 1.3 mM | Huh-7 | 6 hours | [1] |

Experimental Protocol: Methionine Adenosyltransferase (MAT) Inhibition Assay

-

Cell Culture: Culture the desired cell line (e.g., Huh-7 human hepatoma cells) under standard conditions.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 6 hours).

-

Cell Lysis: Harvest the cells and prepare cell lysates.

-

MAT Activity Assay: Measure the MAT activity in the cell lysates. This can be done by incubating the lysate with L-methionine and ATP and quantifying the amount of SAM produced. SAM can be quantified using methods such as HPLC or specific enzyme-linked immunosorbent assays (ELISAs).

-

Data Analysis: Determine the IC₅₀ value for the inhibition of SAM synthesis by plotting the percentage of inhibition against the concentration of the test compound.

Modulation of Signaling Pathways

The biological effects of 1-aminocyclohexane-1-carboxylic acid are mediated through its influence on key cellular signaling pathways.

mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[12][13] It integrates signals from growth factors, nutrients (including amino acids), and energy status. By inhibiting SAM synthesis, cycloleucine can indirectly affect mTOR signaling, as methylation is crucial for the proper functioning of many components of this pathway.

Fas/FasL Apoptotic Pathway

The Fas receptor (Fas) and its ligand (FasL) are key components of the extrinsic apoptosis pathway.[10][14] Inhibition of MAT II by cycloleucine has been shown to induce the expression of FasL, leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of caspase-8-dependent apoptosis in certain cancer cells.[1][15]

Applications in Peptide Synthesis

Due to its constrained cyclic structure, 1-aminocyclohexane-1-carboxylic acid is a valuable building block in peptide synthesis to induce specific secondary structures, such as β-turns and helices.[8][16] This can enhance the metabolic stability and biological activity of synthetic peptides. It is particularly useful in solid-phase peptide synthesis (SPPS).

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using 1-Aminocyclohexane-1-carboxylic Acid

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for C-terminal amides or Wang resin for C-terminal acids). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating with a solution of 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Coupling of 1-Aminocyclohexane-1-carboxylic Acid:

-

Activate the carboxyl group of Fmoc-1-aminocyclohexane-1-carboxylic acid-OH using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours to ensure complete coupling.

-

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: Once the peptide chain is assembled, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously by treating with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers like triisopropylsilane).

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Conclusion

This compound is a compound of significant interest to researchers in chemistry and biology. Its straightforward synthesis, unique structural properties, and defined biological activities make it a valuable tool in drug discovery and peptide design. The detailed protocols and data presented in this guide are intended to facilitate its application in the laboratory and contribute to the advancement of research in related fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Dual Role of Fas/FasL-Mediated Signal in Peripheral Immune Tolerance [frontiersin.org]

- 3. d-nb.info [d-nb.info]

- 4. Strecker Synthesis [organic-chemistry.org]

- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 6. Buy this compound | 39692-17-6 [smolecule.com]

- 7. benchchem.com [benchchem.com]

- 8. Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 11. Methionine metabolism in BHK cells: preliminary characterization of the physiological effects of cycloleucine, an inhibitor of s-adenosylmethionine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. Frontiers | FAS mediates apoptosis, inflammation, and treatment of pathogen infection [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. 1-Amino-1-cyclohexanecarboxylic acid | 2756-85-6 [chemicalbook.com]

An In-depth Technical Guide to the Safety and Handling of 1-Aminocyclohexane-1-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Aminocyclohexane-1-carboxylic acid hydrochloride, a key building block in pharmaceutical and materials science research. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Properties

This compound is an alpha-amino acid derivative with a hydrochloride salt, which enhances its water solubility.[1]

| Property | Value |

| CAS Number | 39692-17-6 |

| Molecular Formula | C₇H₁₄ClNO₂ |

| Molecular Weight | 179.64 g/mol [1] |

| Appearance | White to off-white crystalline powder |

| Melting Point | >300 °C |

| Solubility | Soluble in water |

Hazard Identification and Classification

This compound is classified as an irritant. The following table summarizes its GHS hazard classifications.

| GHS Classification | Hazard Statement |

| Skin irritation (Category 2) | H315: Causes skin irritation[1][2] |

| Serious eye irritation (Category 2A) | H319: Causes serious eye irritation[1][2] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[1][2] |

Pictogram:

Signal Word: Warning

Precautionary Measures and Personal Protective Equipment (PPE)

Strict adherence to the following precautionary statements is essential for safe handling.

| Category | Precautionary Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3] P264: Wash skin thoroughly after handling.[2] P271: Use only outdoors or in a well-ventilated area.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3] |

| Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] P312: Call a POISON CENTER/doctor if you feel unwell.[2] |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2] P405: Store locked up.[2] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[2] |

A detailed breakdown of recommended personal protective equipment is provided below:

| PPE | Specification |

| Eye/Face Protection | Chemical safety glasses or goggles.[3] |

| Hand Protection | Protective gloves. |

| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4] |

| Respiratory Protection | Use a dust mask. For higher-level protection, use appropriate respirator cartridges (e.g., Type P95 or P1).[3] |

Experimental Protocols

Handling and Storage Protocol

Objective: To ensure the safe handling and storage of this compound to maintain its integrity and prevent accidental exposure.

Methodology:

-

Receiving: Upon receipt, inspect the container for any damage.

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[3]

-

Handling:

-

Dispensing: When weighing or transferring the powder, do so in a well-ventilated area or a fume hood to minimize inhalation of dust.

Spill Cleanup Protocol

Objective: To safely clean and decontaminate an area after a spill of this compound.

Methodology:

-

Immediate Actions:

-

Alert personnel in the immediate area.

-

Evacuate non-essential personnel.

-

-

Personal Protective Equipment: Don the appropriate PPE as outlined in Section 3.

-

Containment:

-